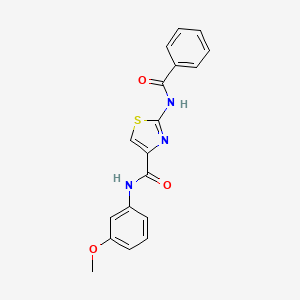
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is notable for its complex structure, which includes a quinazoline core, an oxadiazole ring, and a benzyloxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
-
Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 4-(benzyloxy)benzohydrazide with an appropriate carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole.
-
Quinazoline Core Synthesis:
- The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with amines. For instance, the reaction of 2-aminobenzamide with butyl isocyanate can form the quinazoline-2,4-dione structure.
-
Coupling of the Oxadiazole and Quinazoline Units:
- The final step involves coupling the oxadiazole unit with the quinazoline core. This can be achieved through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a suitable quinazoline precursor under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
科学研究应用
Medicinal Chemistry: This compound can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism by which 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound could intercalate with DNA or RNA, affecting gene expression and protein synthesis.
相似化合物的比较
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core.
Oxadiazole Derivatives: Compounds such as oxadiazole-based pesticides and pharmaceuticals.
Uniqueness: 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is unique due to its combination of a quinazoline core with an oxadiazole ring and a benzyloxyphenyl group. This structural combination may confer unique biological activities and chemical properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
1358338-90-5 |
|---|---|
分子式 |
C28H26N4O4 |
分子量 |
482.54 |
IUPAC 名称 |
3-butyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-2-3-17-31-27(33)23-11-7-8-12-24(23)32(28(31)34)18-25-29-26(30-36-25)21-13-15-22(16-14-21)35-19-20-9-5-4-6-10-20/h4-16H,2-3,17-19H2,1H3 |
InChI 键 |
OQKYPGUUVWZPTH-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-chlorobenzoyl)phenoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2817816.png)
![1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2817817.png)
![8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B2817818.png)
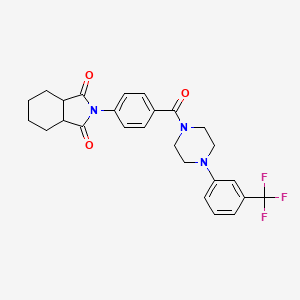
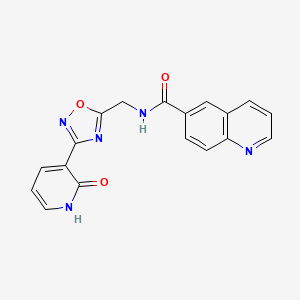
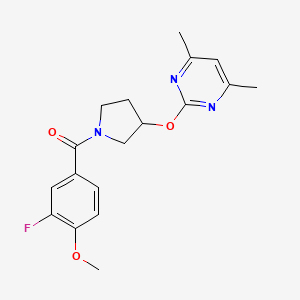
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)
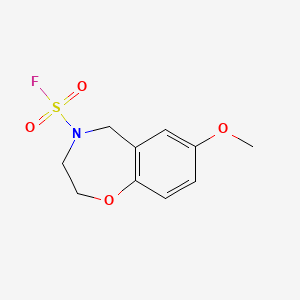
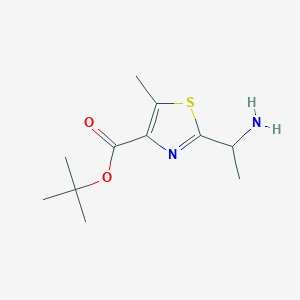
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2817830.png)
![1-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817833.png)
![N-(3-fluoro-4-methylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2817837.png)
![1-(4-methylphenyl)-5-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2817838.png)
